molecular formula C20H12Cl2F3N3OS B10949750 3,6-dichloro-N-{4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-1-benzothiophene-2-carboxamide

3,6-dichloro-N-{4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-1-benzothiophene-2-carboxamide

Cat. No.: B10949750
M. Wt: 470.3 g/mol
InChI Key: RKAYAGQDRQLVPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • This compound is a complex organic molecule with a diverse set of functional groups. Let’s break it down:
    • The benzothiophene core consists of a fused benzene ring and a thiophene ring.
    • The carboxamide group (-CONH₂) is attached to the benzothiophene.
    • The pyrazole ring (1H-pyrazol-1-yl) is connected to the phenyl group.
    • Chlorine atoms are present at positions 3 and 6 on the benzothiophene ring.
    • The trifluoromethyl group (-CF₃) is attached to the pyrazole ring.
  • This compound’s structure suggests potential biological activity due to its diverse functional groups.
  • Preparation Methods

    • Synthetic Routes

    Properties

    Molecular Formula

    C20H12Cl2F3N3OS

    Molecular Weight

    470.3 g/mol

    IUPAC Name

    3,6-dichloro-N-[4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]-1-benzothiophene-2-carboxamide

    InChI

    InChI=1S/C20H12Cl2F3N3OS/c1-10-8-16(20(23,24)25)27-28(10)13-5-3-12(4-6-13)26-19(29)18-17(22)14-7-2-11(21)9-15(14)30-18/h2-9H,1H3,(H,26,29)

    InChI Key

    RKAYAGQDRQLVPB-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=NN1C2=CC=C(C=C2)NC(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl)C(F)(F)F

    Origin of Product

    United States

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